N-butyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
“N-butyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other is not (a pyrimidine ring) . They are often used in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data or literature references for this compound, I can’t provide a detailed molecular structure analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be influenced by the structure of the compound and its functional groups .Mechanism of Action
Target of Action
Similar compounds, such as imidazolium-based ionic liquids, have been studied for their interactions with various biological targets .
Mode of Action
For instance, they can form hydrogen bonds with their targets, leading to changes in the target’s structure and function .
Biochemical Pathways
For example, imidazolium-based ionic liquids have been used to probe solvation in mixtures of water and other ionic liquids .
Pharmacokinetics
Similar compounds, such as 1-(2-methoxyethyl)-3-ethyl imidazolium perrhenate, have been studied for their heat capacities, which can influence their bioavailability .
Result of Action
For instance, 1-(2-methoxyethyl)-3-methylimidazolium acetate has been shown to have greater dissolution efficiency than 1-butyl-3-methylimidazolium acetate .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water can affect the solvation and thus the activity of similar ionic liquids . .
Safety and Hazards
The safety and hazards of a compound depend on its reactivity, toxicity, and potential for bioaccumulation. Some quinazoline derivatives have been found to be toxic, while others are used as therapeutic agents . Without specific data on “N-butyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide”, it’s difficult to provide a detailed safety and hazard analysis.
Future Directions
The study of quinazoline derivatives is a vibrant field, with new compounds being synthesized and tested for biological activity. Future research may focus on developing more potent and selective quinazoline-based therapeutic agents, understanding their mechanisms of action, and improving their safety profiles .
Properties
IUPAC Name |
N-butyl-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-3-4-7-17-14(20)11-5-6-12-13(10-11)18-16(22)19(15(12)21)8-9-23-2/h5-6,10H,3-4,7-9H2,1-2H3,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPRGBBXPGXRGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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